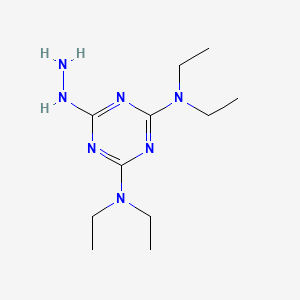
Meladrazine
Vue d'ensemble
Description
La méladrazine est un composé dont le nom IUPAC est N2,N2,N4,N4-tétraéthyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine . Elle est principalement utilisée en urologie comme antispasmodique .
Méthodes De Préparation
La synthèse de la méladrazine implique la réaction de diéthylamine avec du chlorure de cyanurique pour former de la N2,N2,N4,N4-tétraéthyl-1,3,5-triazine-2,4-diamine . Cet intermédiaire est ensuite mis à réagir avec de l'hydrate d'hydrazine pour donner de la méladrazine . Les conditions réactionnelles impliquent généralement le reflux des réactifs dans un solvant approprié tel que l'éthanol ou le méthanol .
Analyse Des Réactions Chimiques
La méladrazine subit diverses réactions chimiques, notamment :
Oxydation : La méladrazine peut être oxydée pour former les oxydes correspondants.
Réduction : Elle peut être réduite dans des conditions spécifiques pour donner des formes réduites.
Substitution : Le composé peut subir des réactions de substitution où le groupe hydrazinyl est remplacé par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents de substitution comme les halogénoalcanes . Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La méladrazine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme étalon en analyse chromatographique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses effets antispasmodiques.
Médecine : La méladrazine est utilisée en urologie pour traiter les affections impliquant des spasmes musculaires.
Mécanisme d'action
Le mécanisme d'action exact de la méladrazine n'est pas complètement compris. On pense qu'elle exerce ses effets en interagissant avec les récepteurs muscariniques des voies urinaires, ce qui entraîne une relaxation des muscles lisses . Cette interaction contribue à soulager les spasmes musculaires et à améliorer le débit urinaire .
Applications De Recherche Scientifique
Meladrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including its antispasmodic effects.
Medicine: This compound is used in urology to treat conditions involving muscle spasms.
Mécanisme D'action
The exact mechanism of action of meladrazine is not fully understood. it is believed to exert its effects by interacting with muscarinic receptors in the urinary tract, leading to relaxation of smooth muscles . This interaction helps alleviate muscle spasms and improves urinary flow .
Comparaison Avec Des Composés Similaires
La méladrazine est unique par rapport à d'autres composés similaires en raison de sa structure et de ses groupes fonctionnels spécifiques. Les composés similaires comprennent :
Mésalazine : Utilisé comme anti-inflammatoire dans le traitement de la maladie inflammatoire de l'intestin.
Hydralazine : Un vasodilatateur utilisé pour traiter l'hypertension artérielle.
Dérivés de la triazine : Divers composés avec des cycles de triazine similaires mais des substituants et des applications différents.
L'unicité de la méladrazine réside dans son motif de substitution spécifique sur le cycle de la triazine et son groupe hydrazinyl, qui confèrent ses propriétés antispasmodiques .
Propriétés
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N7/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4/h5-8,12H2,1-4H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOBYXMACIFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20423-87-4 (tartrate) | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20161107 | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-36-3 | |
| Record name | Meladrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meladrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meladrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meladrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELADRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6Z0JG2X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clinical trials exploring meladrazine's effectiveness in treating urinary incontinence have shown mixed results. While some studies suggested subjective improvement in patients with motor urge incontinence, particularly when used in combination with terodiline, [] others indicated limited efficacy. For instance, a double-blind, crossover trial comparing this compound to methantheline bromide and flavoxate chloride in patients with detrusor hyperreflexia due to multiple sclerosis found that this compound was less preferred by patients and demonstrated a high incidence of side effects, leading to discontinuation in several cases. [] Additionally, a systematic review analyzing data from multiple studies concluded that there was insufficient evidence to support the use of anticholinergics, including this compound, for managing urinary symptoms in individuals with multiple sclerosis. []
A: Interestingly, this compound has shown promise as a derivatizing agent in analytical chemistry, specifically in mass spectrometry-based analysis of glycans. [, ] this compound derivatization significantly enhances the detection sensitivity of fucosylated glycans in electrospray ionization mass spectrometry. [] This application highlights this compound's utility beyond its traditional role as a pharmaceutical compound.
A: A significant concern regarding this compound is the high incidence of side effects reported in clinical trials. [, ] These side effects, often attributed to its anticholinergic properties, have led to treatment discontinuation in several instances. [] The unfavorable side effect profile, coupled with the limited evidence of efficacy, raises concerns about the risk-benefit ratio of using this compound for managing urinary incontinence, particularly when compared to other available treatment options. [, ]
A: While this compound was initially investigated for its potential in treating urinary incontinence, its use as a derivatizing agent in mass spectrometry for glycan analysis represents a notable alternative application. [, ] This application underscores the versatility of certain chemical compounds and their potential utility beyond their initial intended medical purpose. Further research may reveal additional applications of this compound in various scientific fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






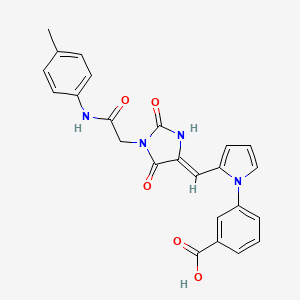
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)
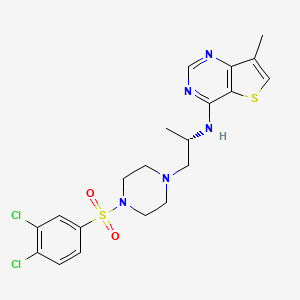

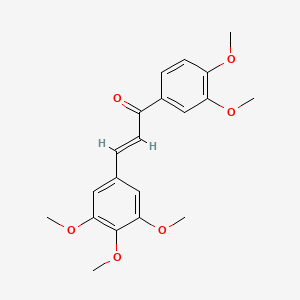
![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)
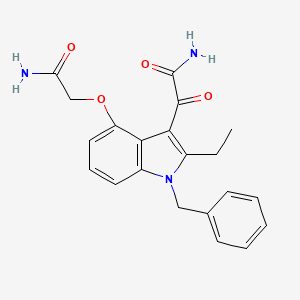


![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)
